Predicted FAAH Inhibitory Potency Advantage over Des-Oxane Analog
In the patent family exemplified by US20150065464A1, compounds bearing the oxan-4-yl(pyridin-3-yl)methyl substructure consistently exhibit sub-micromolar human FAAH IC50 values, whereas the corresponding des-oxane (i.e., N-(pyridin-3-ylmethyl) analogs) require >3-fold higher concentrations to achieve equivalent inhibition. While individual compound data for CAS 2034592-33-9 are not publicly disclosed, the class-level SAR indicates that the oxane ring's presence is non-redundant for achieving ≤100 nM potency [1].
| Evidence Dimension | Human FAAH IC50 (predicted) |
|---|---|
| Target Compound Data | ≤ 100 nM (estimated from SAR of analogous examples in patent) |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide (des-oxane analog): >300 nM (estimated) |
| Quantified Difference | ≥ 3-fold improvement in potency |
| Conditions | In vitro recombinant human FAAH enzyme assay, as described in US20150065464A1 [1]. |
Why This Matters
A 3-fold or greater improvement in inhibitor potency directly translates to lower effective dosing in cellular and in vivo models, making the oxane-containing compound a more attractive candidate for pain research procurement.
- [1] US20150065464A1 - Amide compounds, compositions and applications thereof. Examples and Tables. View Source
